![molecular formula C9H12 B14320145 Spiro[4.4]nona-2,7-diene CAS No. 111769-82-5](/img/structure/B14320145.png)
Spiro[4.4]nona-2,7-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[4.4]nona-2,7-diene is a unique organic compound characterized by its spirocyclic structure, where two cyclohexane rings are connected through a single carbon atom. This compound is notable for its rigidity and the presence of conjugated double bonds, which contribute to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of spiro[4.4]nona-2,7-diene typically involves the reaction of dialkoxydichlorosilanes with isoprene and magnesium in tetrahydrofuran (THF). This reaction yields the desired spiro compound through a double annelation process . The reaction conditions include:
Solvent: Tetrahydrofuran (THF)
Reagents: Dialkoxydichlorosilanes, isoprene, magnesium
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Spiro[4.4]nona-2,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: Substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products:
Oxidation: Formation of diketones such as spiro[4.4]nona-2,7-dione.
Reduction: Formation of spiro[4.4]nonane derivatives.
Substitution: Formation of various substituted spiro compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Spiro[4.4]nona-2,7-diene has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design due to its rigid structure.
Industry: Utilized in the synthesis of advanced materials and polymers with unique mechanical properties.
Mecanismo De Acción
The mechanism of action of spiro[4.4]nona-2,7-diene involves its interaction with various molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include:
Electrophilic Addition: The double bonds can undergo electrophilic addition reactions, forming new bonds with electrophiles.
Nucleophilic Substitution: The spirocyclic structure can participate in nucleophilic substitution reactions, introducing new functional groups.
Comparación Con Compuestos Similares
- Spiro[4.4]nona-1,6-diene
- Spiro[4.4]nona-3,8-diene-2,7-dione
- Spiro[4.5]deca-2,7-diene-1,6-dione
Comparison: Spiro[4.4]nona-2,7-diene is unique due to its specific spirocyclic structure and the position of its double bonds. Compared to spiro[4.4]nona-1,6-diene, it has different reactivity and stability due to the location of the double bonds. Spiro[4.4]nona-3,8-diene-2,7-dione, on the other hand, has additional functional groups that alter its chemical behavior .
Propiedades
Número CAS |
111769-82-5 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
spiro[4.4]nona-2,7-diene |
InChI |
InChI=1S/C9H12/c1-2-6-9(5-1)7-3-4-8-9/h1-4H,5-8H2 |
Clave InChI |
YILVGKATEXTLMW-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC12CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



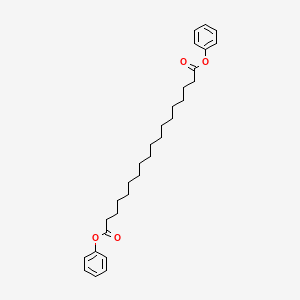
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
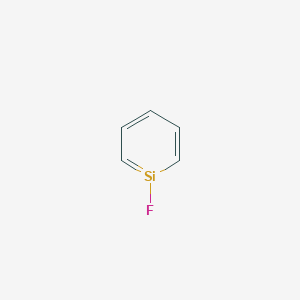
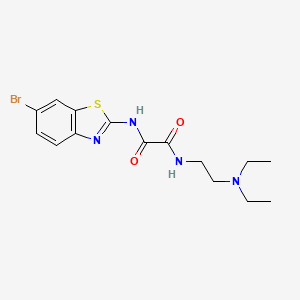
![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)

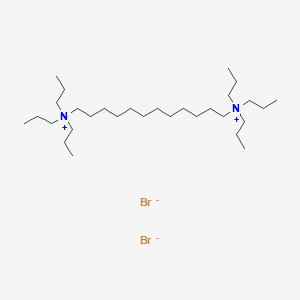
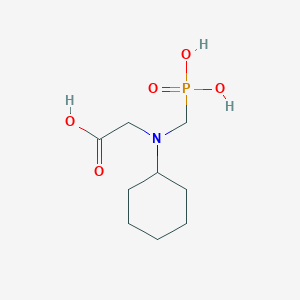
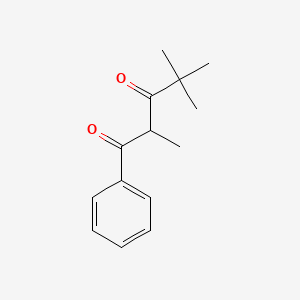


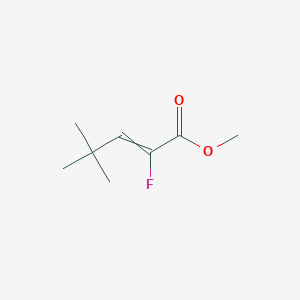
![N'-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B14320134.png)
